Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester
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Overview
Description
Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a dimethylamino group and a thioether linkage to an acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Esterification: Finally, the acetic acid moiety is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester moiety, potentially leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, methyl ester: A simpler ester with similar esterification properties but lacking the pyrimidine and thioether functionalities.
Acetic acid, methoxy-, methyl ester: Another ester with a methoxy group instead of the dimethylamino and thioether groups.
Uniqueness
The unique combination of a pyrimidine ring, dimethylamino group, and thioether linkage in acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester provides distinct chemical reactivity and biological activity compared to simpler esters. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
95546-86-4 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
methyl 2-[6-(dimethylamino)pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)7-4-8(11-6-10-7)15-5-9(13)14-3/h4,6H,5H2,1-3H3 |
InChI Key |
PWVNTHYOOOZHCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)SCC(=O)OC |
Origin of Product |
United States |
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